molecular formula C18H14O2 B5840050 2-(Naphthalen-2-yloxy)-1-phenylethanone CAS No. 14538-46-6

2-(Naphthalen-2-yloxy)-1-phenylethanone

Cat. No.: B5840050
CAS No.: 14538-46-6
M. Wt: 262.3 g/mol
InChI Key: ASSYOZGBQVKGEL-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-phenylethanone is an organic compound that features a naphthalene ring bonded to a phenyl group through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-phenylethanone typically involves the reaction of 2-naphthol with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

2-Naphthol+Phenacyl BromideThis compound\text{2-Naphthol} + \text{Phenacyl Bromide} \rightarrow \text{this compound} 2-Naphthol+Phenacyl Bromide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 2-(Naphthalen-2-yloxy)-1-phenylethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-1-phenylethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-yloxy)acetic acid
  • 2-(Naphthalen-2-yloxy)acetamide
  • 2-(Naphthalen-2-yloxy)acetohydrazide

Uniqueness

2-(Naphthalen-2-yloxy)-1-phenylethanone is unique due to its ethanone linkage, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-18(15-7-2-1-3-8-15)13-20-17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSYOZGBQVKGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355216
Record name Ethanone, 2-(2-naphthalenyloxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14538-46-6
Record name Ethanone, 2-(2-naphthalenyloxy)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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